![molecular formula C14H17F2N3O2S B4386970 ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4386970.png)
ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate
Descripción general
Descripción
Ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate, commonly known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that cleaves amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides. These peptides are known to accumulate in the brains of patients with Alzheimer's disease, leading to the formation of plaques and ultimately the death of brain cells.
Mecanismo De Acción
DAPT inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. This leads to a reduction in the production of Aβ peptides and the accumulation of ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate in the cell membrane. DAPT has also been shown to inhibit the cleavage of other gamma-secretase substrates, including Notch.
Biochemical and Physiological Effects:
DAPT has been shown to have a number of biochemical and physiological effects. In addition to inhibiting gamma-secretase, it has been shown to induce apoptosis in cancer cells and to inhibit the growth and invasion of tumor cells. DAPT has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPT has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of specificity for gamma-secretase and does not affect other enzymes or pathways. However, DAPT also has some limitations. It is relatively expensive compared to other inhibitors and can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research involving DAPT. One area of interest is the development of more potent and specific inhibitors of gamma-secretase. Another area of interest is the investigation of the role of gamma-secretase in other biological processes, such as cell migration and differentiation. Finally, DAPT may have potential therapeutic applications for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Aplicaciones Científicas De Investigación
DAPT has been extensively used in scientific research to study the role of gamma-secretase in various biological processes. It has been shown to inhibit the cleavage of ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate and the generation of Aβ peptides in vitro and in vivo. DAPT has also been used to investigate the role of gamma-secretase in the Notch signaling pathway, which is involved in cell fate determination and differentiation.
Propiedades
IUPAC Name |
ethyl 4-[(3,5-difluorophenyl)carbamothioyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2S/c1-2-21-14(20)19-5-3-18(4-6-19)13(22)17-12-8-10(15)7-11(16)9-12/h7-9H,2-6H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVACZTZJJBJBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




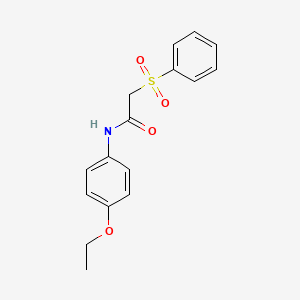

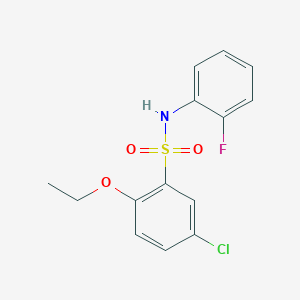
![methyl 2-{[(benzoylamino)carbonyl]amino}benzoate](/img/structure/B4386932.png)
![3,4-diethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4386933.png)
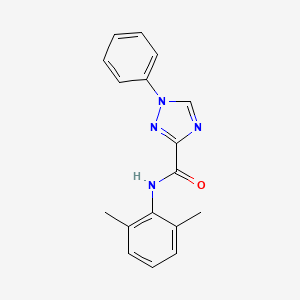
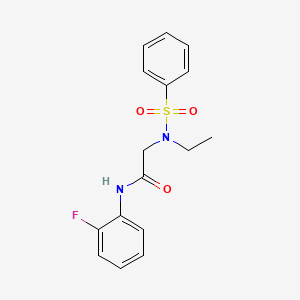
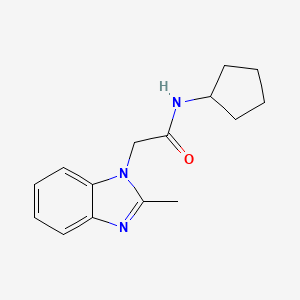

![2-[(2-bromo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4386962.png)
![6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4386976.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4386984.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386998.png)